![molecular formula C9H7ClN2O B2841570 (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine CAS No. 1261024-31-0](/img/structure/B2841570.png)
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is not fully understood. However, it has been suggested that it works by inducing apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to decrease the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes involved in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine in lab experiments is its potential application in the treatment of cancer and neurodegenerative diseases. However, one of the limitations is that its mechanism of action is not fully understood, and further research is needed to fully explore its potential.
Direcciones Futuras
There are several future directions for the research on (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine. One direction is to further explore its mechanism of action and identify its target molecules. Another direction is to study its potential application in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the development of more efficient synthesis methods for (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine could lead to its wider application in various fields.
In conclusion, (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the treatment of cancer and neurodegenerative diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine in various fields.
Métodos De Síntesis
The synthesis of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has been achieved using different methods. One of the most common methods is the reaction of 5-chloroindole-3-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of (NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine as a yellow solid.
Aplicaciones Científicas De Investigación
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine has been studied for its potential application in various fields. It has been found to possess anticancer properties and has been tested against different types of cancer cells, including breast cancer, lung cancer, and leukemia. It has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-7-1-2-9-8(3-7)6(4-11-9)5-12-13/h1-5,11,13H/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRECRRMZQAVUEI-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[(5-chloro-1H-indol-3-yl)methylidene]hydroxylamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylate](/img/structure/B2841488.png)
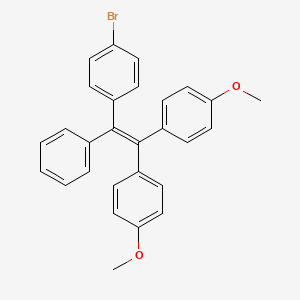
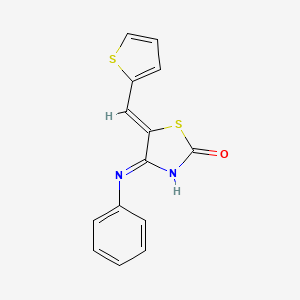
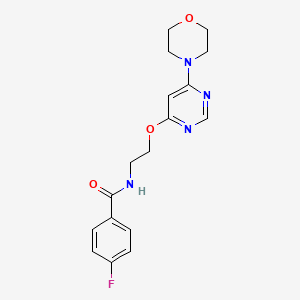
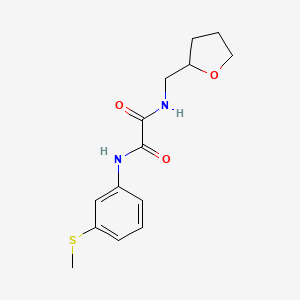
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2841496.png)
![3-Methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2841498.png)
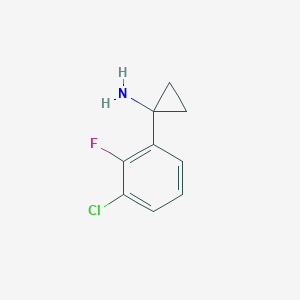
![2,8,10-Trimethyl-4-(4-(2-methylallyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2841500.png)
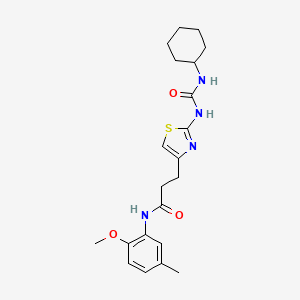
![1-{1-[2-(1H-1,3-benzodiazol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2841503.png)
![2-phenyl-N-[4-[4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]quinoline-4-carboxamide](/img/structure/B2841504.png)
![5-Bromo-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid](/img/structure/B2841505.png)
![Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)